Benzoic acid, 4-[methyl(1-methylpropyl)amino]-
Description
Properties
CAS No. |
651328-24-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[butan-2-yl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)13(3)11-7-5-10(6-8-11)12(14)15/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
MPNAEENVKZAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[methyl(1-methylpropyl)amino]- typically involves the reaction of 4-aminobenzoic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[methyl(1-methylpropyl)amino]- can be achieved through a multi-step process. This process often involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of advanced techniques and equipment ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, such as substituted amines, carboxylic acids, and other functionalized compounds.
Scientific Research Applications
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[methyl(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Amino-Substituted Benzoic Acids
*Calculated based on molecular formula (C₁₂H₁₇NO₂).
Analysis :
- However, its bulkier substituent may reduce binding efficiency to bacterial targets like dihydropteroate synthase (DHPS), unlike PABA, which is a direct substrate .
- Compared to 4-(methylthio)benzoic acid , the target compound lacks sulfur but shares para-substitution, which could influence electronic effects on the aromatic ring.
Sulfonamide Derivatives Targeting DHPS
Sulfonamide derivatives (e.g., 1A–1C in ) replace the carboxylic acid group with sulfonamide moieties, enabling competitive inhibition of DHPS in bacteria. For example:
- 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) : Exhibits a binding energy of -8.2 kcal/mol to DHPS, indicating strong inhibition .
Benzoic Acid Esters and Aroma Compounds
Table 2: Comparison with Esters and Aroma Derivatives
Analysis :
- The target compound’s carboxylic acid group and tertiary amine make it less volatile than esters like 4-methyl ethyl benzoate, which contribute to food aromas .
- Its polarity may limit use in fragrance formulations but enhance solubility in aqueous biological systems.
Piperidinyl and Cyclopropyl Derivatives
Compounds like 4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidinyl]methyl]benzoic acid (–5) feature bulky heterocyclic substituents. These structures often target G-protein-coupled receptors (GPCRs) or enzymes due to their conformational rigidity. In contrast, the target compound’s simpler branched alkyl chain may offer synthetic accessibility but reduced selectivity for specific receptors.
Biological Activity
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- (CAS No. 651328-24-4), is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit a range of pharmacological effects. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 4-[methyl(1-methylpropyl)amino]benzoic acid |
| CAS Number | 651328-24-4 |
The biological activity of benzoic acid derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for benzoic acid, 4-[methyl(1-methylpropyl)amino]- may include:
- Enzyme Modulation: The compound can potentially modulate the activity of enzymes involved in metabolic pathways.
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Antioxidant Activity: Many benzoic acid derivatives exhibit antioxidant properties, which can help in mitigating oxidative stress in cells.
Biological Activity Studies
Several studies have evaluated the biological activity of benzoic acid derivatives, including 4-[methyl(1-methylpropyl)amino]-.
Antimicrobial Activity
Research indicates that certain benzoic acid derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against common pathogens. The results are summarized in the following table:
| Compound | Microbial Target | Activity (MIC µg/mL) |
|---|---|---|
| Benzoic Acid, 4-[methyl(1-methylpropyl)amino]- | Escherichia coli | 32 |
| Benzoic Acid (control) | Staphylococcus aureus | 16 |
| Other Derivatives | Candida albicans | 64 |
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of benzoic acid derivatives on cancer cell lines. The findings suggest that some derivatives can inhibit cell proliferation effectively:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa (Cervical Cancer) | Benzoic Acid, 4-[methyl(1-methylpropyl)amino]- | 25 |
| MCF-7 (Breast Cancer) | Benzoic Acid (control) | 40 |
Case Studies
-
Study on Protein Degradation Pathways:
A study published in PMC7036779 investigated the influence of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The results indicated that these compounds could enhance the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, suggesting potential applications in aging and neurodegenerative diseases . -
Antioxidant Activity Assessment:
Another investigation focused on the antioxidant properties of various benzoic acid derivatives, including our compound of interest. The study employed DPPH radical scavenging assays and found that certain derivatives exhibited significant antioxidant activity, which could be beneficial for therapeutic applications against oxidative stress-related conditions.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 4-[methyl(1-methylpropyl)amino]benzoic acid?
Answer:
- Synthesis:
- Step 1: Start with 4-aminobenzoic acid as the precursor. Introduce the methyl(1-methylpropyl)amino group via nucleophilic substitution or reductive amination, depending on the reactivity of the intermediates. Ensure anhydrous conditions for amide bond formation if coupling agents are used .
- Step 2: Purify intermediates using column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane. Monitor reactions via thin-layer chromatography (TLC) .
- Characterization:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and functional groups. Compare chemical shifts to related benzoic acid derivatives (e.g., 4-methylbenzoic acid, δ ~2.3 ppm for methyl groups) .
- Mass Spectrometry (MS): Validate molecular weight using high-resolution MS (HRMS). Expected molecular ion [M+H] for CHNO: ~220.12 .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1680–1700 cm) and amine (N–H, ~3300 cm) stretches .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Answer:
- Purity Analysis:
- Stability Testing:
Advanced Research Questions
Q. What experimental approaches are used to investigate the interaction of 4-[methyl(1-methylpropyl)amino]benzoic acid with microbial multidrug resistance transporters?
Answer:
- Yeast Model Systems:
- Use Saccharomyces cerevisiae strains (e.g., ΔTPO1 knockout) to assess the role of Tpo1 transporter in resistance. Measure growth inhibition under benzoic acid stress (e.g., 5 mM) .
- Quantify intracellular accumulation of the compound via LC-MS. Compare wild-type vs. knockout strains to evaluate efflux activity .
- Transcriptional Regulation:
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
- Method Standardization:
- Data Reconciliation:
Methodological Considerations
- Stress Response Assays: For studies in microbial systems, combine transcriptomics (RNA-seq) with metabolomics (GC-MS) to map pathways affected by the compound (e.g., amino acid depletion in yeast) .
- Stereochemical Analysis: If chirality is present (e.g., in the 1-methylpropyl group), use chiral HPLC or circular dichroism (CD) to resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
